molecular formula C5Cl2F3N B1315731 3,4-Dichloro-2,5,6-trifluoropyridine CAS No. 52026-99-0

3,4-Dichloro-2,5,6-trifluoropyridine

Cat. No.: B1315731
CAS No.: 52026-99-0
M. Wt: 201.96 g/mol
InChI Key: FFSXMGSDBLBXPC-UHFFFAOYSA-N
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Safety and Hazards

3,4-Dichloro-2,5,6-trifluoropyridine is highly toxic and may be fatal if inhaled, swallowed, or absorbed through skin . Contact may irritate skin, eyes, and mucous membranes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Biochemical Analysis

Biochemical Properties

3,4-Dichloro-2,5,6-trifluoropyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The presence of electron-withdrawing chlorine and fluorine atoms on the pyridine ring enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with cellular proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell survival and apoptosis. Additionally, this compound can affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases, which are crucial for cellular defense against oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, particularly enzymes. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine in synaptic clefts and subsequent overstimulation of cholinergic receptors . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Over time, the degradation products of this compound may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown potential cytotoxic effects, including the induction of apoptosis and necrosis in various cell types .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity in animal models. The threshold effects observed in these studies indicate that there is a dose-dependent relationship between the compound and its toxicological outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, leading to potential toxic effects. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals or post-translational modifications. The localization of this compound to these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Properties

IUPAC Name

3,4-dichloro-2,5,6-trifluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl2F3N/c6-1-2(7)4(9)11-5(10)3(1)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSXMGSDBLBXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1F)F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556650
Record name 3,4-Dichloro-2,5,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52026-99-0
Record name 3,4-Dichloro-2,5,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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